

ANNINE-6plus: A Technical Guide to Advanced Cellular Imaging

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the voltage-sensitive dye **ANNINE-6plus**, a powerful tool for monitoring membrane potential changes in real-time. We will explore its mechanism of action, key performance indicators, detailed experimental protocols for various cellular imaging applications, and its potential in high-throughput screening for drug discovery.

Core Principles of ANNINE-6plus

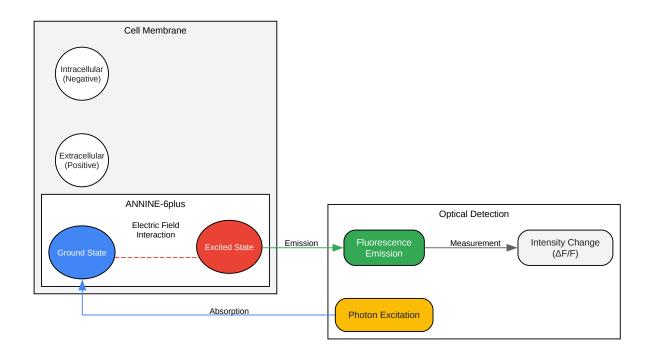
ANNINE-6plus is a fast-response, membrane-staining dye that exhibits a change in its fluorescence properties in response to alterations in the electrical potential across the cell membrane. It is an electrochromic dye, meaning its absorption and emission spectra are shifted by an external electric field. This property allows for the direct and rapid optical recording of neuronal activity and other dynamic changes in membrane potential.

One of the significant advantages of **ANNINE-6plus** is its high water solubility compared to its predecessor, ANNINE-6, allowing for staining from an aqueous solution without the need for surfactants or organic solvents.[1][2][3] It binds strongly to lipid membranes and provides a linear fluorescence response to voltage changes.[4] When combined with two-photon microscopy, **ANNINE-6plus** enables depth-resolved voltage imaging in scattering tissue with minimal phototoxicity and bleaching, making it ideal for in vivo studies.[4][5][6]

Mechanism of Action: The Electrochromic Effect



The voltage sensitivity of **ANNINE-6plus** is based on the principle of electrochromism, also known as the molecular Stark effect.[1] The dye molecule has a chromophore with a separated positive and negative charge. When the molecule absorbs a photon, an electron is excited to a higher energy state, causing a shift in the charge distribution. The presence of an external electric field, such as the one across a cell membrane, interacts with this charge shift, altering the energy required for the electronic transition. This results in a shift of the absorption and emission spectra of the dye. By exciting the dye at the edge of its absorption spectrum, this spectral shift is converted into a detectable change in fluorescence intensity.



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Mechanism of ANNINE-6plus Voltage Sensing.

Quantitative Performance Metrics

The performance of **ANNINE-6plus** has been characterized across various studies, highlighting its suitability for demanding cellular imaging applications. The following table summarizes its key quantitative properties.



Parameter	Value	Source(s)
Voltage Sensitivity	~0.5%/mV (~10-30% per 100 mV)	[4]
Temporal Resolution	Nanosecond range	[4]
Fluorescence Lifetime	6.2 ± 0.1 ns	[7]
Response Linearity	Linear across the full physiological range	[4]
Excitation (1-photon)	~510 nm (red edge)	[7]
Excitation (2-photon)	~1020 nm (red edge)	[7]
Emission Maximum	~565 nm	[7]
Stokes Shift	~145 nm	[7]
Solubility in Water	~1 mM	[1][2]
Phototoxicity	Negligible with red-edge excitation	[4][5]
Bleaching	Negligible with red-edge excitation	[5]
In Vivo Stability	Stable for up to 2 weeks after electroporation	[7]

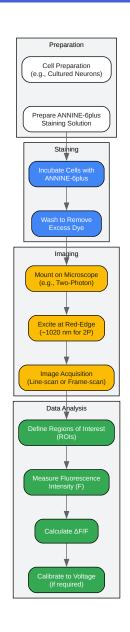
Experimental Protocols

Detailed methodologies are crucial for the successful application of **ANNINE-6plus**. Below are protocols for common experimental preparations.

General Experimental Workflow

The general workflow for a cellular imaging experiment with **ANNINE-6plus** involves several key stages, from initial cell preparation and dye loading to image acquisition and data analysis.





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General Experimental Workflow for ANNINE-6plus Imaging.

Protocol 1: Staining and Imaging of Cultured Neurons

This protocol is adapted from methodologies for labeling cultured hippocampal neurons.[8]

Materials:

- ANNINE-6plus
- Extracellular solution (e.g., Hanks' Balanced Salt Solution)



- Cultured neurons on coverslips
- Confocal or two-photon microscope

Procedure:

- Prepare Staining Solution: Dissolve **ANNINE-6plus** in the extracellular solution to a final concentration of 10-15 μ M.
- Staining: Replace the culture medium with the ANNINE-6plus staining solution. Incubate for 5 minutes at room temperature.
- Washing: Gently wash the cells three times with fresh extracellular solution to remove unbound dye.
- Imaging:
 - Mount the coverslip onto the microscope stage.
 - For morphological imaging, excite at a wavelength away from the red-edge, for example,
 458 nm, using low laser power.
 - For voltage imaging, use a two-photon microscope with an excitation wavelength of approximately 1020 nm.
 - Acquire images using a line-scan or fast frame-scan mode to capture rapid voltage transients.
- Data Analysis:
 - Select regions of interest (ROIs) along the neuronal membrane.
 - Measure the fluorescence intensity over time for each ROI.
 - Calculate the relative change in fluorescence ($\Delta F/F$) to represent voltage changes.

Protocol 2: In Vivo Imaging in Awake Mice



This protocol provides a general overview for single-neuron labeling and imaging in awake, head-fixed mice.[4][9]

Materials:

ANNINE-6plus

- Internal solution for electroporation
- Two-photon microscope with a Ti:sapphire laser
- Stereotaxic apparatus for surgery
- Head-plate for fixation

Procedure:

- Surgical Preparation:
 - Anesthetize the mouse and perform a craniotomy over the brain region of interest.
 - Attach a head-plate to the skull for head fixation during imaging.
- Single-Cell Electroporation:
 - Prepare a patch pipette with an internal solution containing ANNINE-6plus.
 - Under two-photon guidance, approach a target neuron and apply brief voltage pulses to electroporate the dye into the cell.
- Imaging:
 - Allow the dye to diffuse throughout the neuron (typically 15-30 minutes).
 - Position the head-fixed awake mouse under the two-photon microscope.
 - Set the excitation wavelength to ~1020 nm.



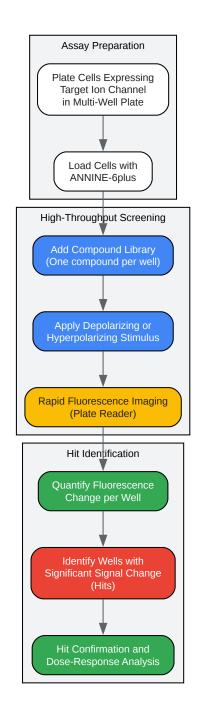
- Perform line-scans across dendrites or other structures of interest to record voltage signals with high temporal resolution.
- Data Analysis:
 - Correct for any motion artifacts.
 - \circ Analyze the $\Delta F/F$ from the line-scan data to correlate optical signals with neuronal activity, which can be simultaneously recorded electrically.

Applications in Drug Development and High- Throughput Screening

The fast response and high sensitivity of **ANNINE-6plus** make it a promising candidate for high-throughput screening (HTS) of compounds that modulate ion channel activity.[2][10][11] [12] Ion channels are a major class of drug targets, and fluorescence-based assays are a key technology in HTS campaigns.[2][10]

A typical HTS workflow using **ANNINE-6plus** would involve a multi-well plate format where cells expressing the ion channel of interest are stained with the dye. Changes in fluorescence upon addition of test compounds would indicate modulation of the channel's activity.





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Workflow for an **ANNINE-6plus** Based HTS Assay.

This approach allows for the rapid screening of large compound libraries to identify potential drugs that act on specific ion channels, accelerating the early stages of drug discovery.

In conclusion, **ANNINE-6plus** is a versatile and powerful voltage-sensitive dye with significant advantages for cellular imaging. Its high sensitivity, fast response time, and suitability for in vivo



applications make it an invaluable tool for neuroscience research and a promising technology for advancing drug discovery.

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